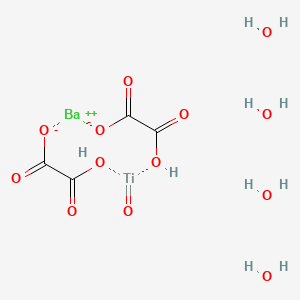
Barium titanyl oxalate tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium titanyl oxalate tetrahydrate is a chemical compound with the formula BaTiO(C₂O₄)₂·4H₂O. It is a double salt of barium and titanium, often used as a precursor for the synthesis of barium titanate (BaTiO₃), a material with significant dielectric and piezoelectric properties .
Preparation Methods
Barium titanyl oxalate tetrahydrate can be synthesized through various methods, including chemical precipitation and sonochemical methods. The chemical precipitation method involves reacting barium chloride with titanium oxalate in an aqueous solution, followed by the addition of oxalic acid to precipitate the compound . The sonochemical method, which involves ultrasonic processing, has been shown to reduce the particle size of the resultant powder and ensure a nearly spherical shape of the particles . Industrial production methods often involve the careful control of reaction conditions to achieve high purity and stoichiometry .
Chemical Reactions Analysis
Barium titanyl oxalate tetrahydrate undergoes several types of chemical reactions, including thermal decomposition and hydrolysis. Upon heating, it loses its water of crystallization and decomposes to form barium carbonate (BaCO₃) and titanium dioxide (TiO₂), which further react to form barium titanate (BaTiO₃) at temperatures ranging from 500 to 700°C . Common reagents used in these reactions include barium chloride, titanium tetrachloride, and oxalic acid . The major product formed from these reactions is barium titanate, a material with superior mechanical strength, thermal stability, and catalytic activity .
Scientific Research Applications
Barium titanyl oxalate tetrahydrate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of barium titanate nanoparticles, which have applications in quantum electronics, nonlinear optics, photonics, and sensing . In biology and medicine, barium titanate nanoparticles derived from this compound are being explored for their potential use in drug delivery systems and as contrast agents for imaging . In industry, barium titanate is used in the production of multilayer capacitors, infrared detectors, thermistors, transducers, and electro-optic devices .
Mechanism of Action
The mechanism of action of barium titanyl oxalate tetrahydrate primarily involves its thermal decomposition to form barium titanate. The process begins with the loss of water of crystallization, followed by the adsorption of oxygen to form active barium carbonate and titanium dioxide. These intermediates then react to form barium titanate, releasing carbon dioxide in the process . The molecular targets and pathways involved in this mechanism are primarily related to the thermal and chemical stability of the intermediate compounds formed during the decomposition process .
Comparison with Similar Compounds
Barium titanyl oxalate tetrahydrate is unique in its ability to form barium titanate with a precise stoichiometric ratio of barium to titanium. Similar compounds include other titanates such as strontium titanate (SrTiO₃), calcium titanate (CaTiO₃), and magnesium titanate (MgTiO₃) . These compounds also possess desirable dielectric and piezoelectric properties but differ in their specific applications and the conditions required for their synthesis .
Properties
IUPAC Name |
barium(2+);2-hydroxy-2-oxoacetate;oxotitanium;tetrahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H2O4.Ba.4H2O.O.Ti/c2*3-1(4)2(5)6;;;;;;;/h2*(H,3,4)(H,5,6);;4*1H2;;/q;;+2;;;;;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQJUHLMGWMJHQ-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.O.O.O.O.O=[Ti].[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BaO13Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Bromoimidazo[1,5-a]pyridine](/img/structure/B578197.png)




![Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-10-carboxylate](/img/structure/B578205.png)



